

# Glucosamine Supplementation and Serum Cholesterol: A Comparative Guide Based on Clinical Trial Evidence

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The impact of glucosamine supplementation on serum cholesterol levels remains a subject of scientific discussion. While primarily used for osteoarthritis management, its potential effects on lipid profiles are a crucial consideration for patient safety and drug development. This guide provides a comparative analysis of findings from key clinical trials, offering a detailed look at the available quantitative data and experimental methodologies.

# **Quantitative Data Summary from Clinical Trials**

The evidence from randomized controlled trials (RCTs) investigating the effect of glucosamine on serum cholesterol is varied, with most rigorous studies indicating no significant adverse effects. The table below summarizes the results from key placebo-controlled trials.



| Study /<br>Meta-<br>Analysi<br>s          | Particip<br>ant<br>Group                                           | Glucosa<br>mine<br>Dosage<br>&<br>Formula<br>tion | Study<br>Duratio<br>n | Change<br>in Total<br>Cholest<br>erol | Change<br>in LDL-<br>C                | Change<br>in HDL-<br>C                         | Change<br>in<br>Triglyce<br>rides     |
|-------------------------------------------|--------------------------------------------------------------------|---------------------------------------------------|-----------------------|---------------------------------------|---------------------------------------|------------------------------------------------|---------------------------------------|
| Østergaa<br>rd et al.<br>(2007)[1]<br>[2] | patients (>40 years) with chronic joint pain.                      | 1500<br>mg/day<br>(Glucosa<br>mine<br>Sulfate)    | 3 months              | Not<br>significan<br>t vs.<br>placebo | Not<br>significan<br>t vs.<br>placebo | Not<br>significan<br>t vs.<br>placebo          | Not<br>significan<br>t vs.<br>placebo |
| Eggertse<br>n et al.<br>(2012)[3]<br>[4]  | patients on stable statin therapy (simvasta tin or atorvasta tin). | 1250<br>mg/day<br>(Glucosa<br>mine)               | 4 weeks               | No<br>significan<br>t change          | No<br>significan<br>t change          | No<br>significan<br>t change                   | No<br>significan<br>t change          |
| Albert et<br>al. (2007)<br>[5]            | diabetic subjects with low HDL-C.                                  | 1500<br>mg/day<br>(Glucosa<br>mine)               | 2 weeks               | Stable<br>vs.<br>placebo              | Not<br>reported                       | No<br>significan<br>t effect<br>vs.<br>placebo | Not<br>reported                       |
| General<br>Reviews                        | Reviews of past studies note inconclus ive findings but tend       | N/A                                               | N/A                   | Inconclus<br>ive                      | Inconclus<br>ive                      | Inconclus<br>ive                               | Inconclus<br>ive                      |



to

suggest

glucosam

ine

sulfate

does not

increase

cholester

ol levels.

[6][7]

Note: "Not significant vs. placebo" indicates that the changes observed in the glucosamine group were not statistically different from those in the placebo group.

# **Experimental Protocols of Key Trials**

Understanding the methodology of these trials is critical for interpreting their findings. Below are the detailed protocols for two of the cited studies.

# Protocol: Østergaard et al. (2007)

- Study Design: A 3-month, randomized, double-blind, placebo-controlled clinical trial with parallel groups.[1][2]
- Participants: The study included 66 patients over the age of 40 who had been experiencing
  joint pain for a long duration.[1][2]
- Intervention: Patients were randomly assigned to receive either 1500 mg of glucosamine sulphate per day or a matching placebo.[1][2]
- Outcome Measures: The primary outcomes were the levels of total cholesterol, LDLcholesterol, HDL-cholesterol, and triglycerides in fasting blood samples.[1][2] Safety and side effects were monitored as secondary outcomes.
- Data Analysis: Statistical analyses were performed to compare the changes in lipid profiles between the glucosamine and placebo groups over the 3-month period.[2]



# Protocol: Eggertsen et al. (2012)

- Study Design: A controlled, randomized, open-label, crossover pharmacodynamic study.[4]
- Participants: The trial enrolled 34 patients from primary care centers who had been on a stable dose of either simvastatin (n=21) or atorvastatin (n=13) for at least three months.[4]
- Intervention: The study involved a 4-week run-in period, followed by two 4-week treatment periods. Patients were randomized to receive either glucosamine (625 mg twice daily) or a multivitamin tablet (control) in a crossover fashion.[4]
- Outcome Measures: The primary endpoints were the differences in fasting levels of total cholesterol, s-HDL, s-LDL, and s-triglycerides between the active treatment and control periods.[4]
- Data Analysis: T-tests for paired samples were used to analyze the differences in lipid values at the end of each 4-week treatment period.[4]

# **Visualizing Methodologies and Pathways**

To further clarify the processes and potential mechanisms, the following diagrams are provided.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [The effect of glucosamine sulphate on the blood levels of cholesterol or triglycerides--a clinical study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. No changes of cholesterol levels with a commercially available glucosamine product in patients treated with lipid lowering drugs: a controlled, randomised, open cross-over trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. No changes of cholesterol levels with a commercially available glucosamine product in patients treated with lipid lowering drugs: a controlled, randomised, open cross-over trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. [PDF] Glucosamine effects on lipids and blood pressure | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Glucosamine Supplementation and Serum Cholesterol: A Comparative Guide Based on Clinical Trial Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860653#meta-analysis-of-clinical-trials-on-glucosamine-supplementation-and-serum-cholesterol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com